

In-Depth Technical Guide: 4'-Chloro-3'-fluoroacetophenone

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Compound of Interest

Compound Name: 4'-Chloro-3'-fluoroacetophenone

Cat. No.: B117306

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its substituted phenyl ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.^[1] The presence of both chlorine and fluorine atoms on the aromatic ring can influence the molecule's reactivity and the properties of its derivatives, making it a compound of interest for developing new chemical entities with potential biological activity.^[1] This guide provides a comprehensive overview of the chemical and physical properties of **4'-Chloro-3'-fluoroacetophenone**, along with a detailed, plausible experimental protocol for its synthesis and analysis.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of **4'-Chloro-3'-fluoroacetophenone**.

Table 1: General Properties

Property	Value	Reference
CAS Number	151945-84-5	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₆ ClFO	[1] [2] [4]
Molecular Weight	172.58 g/mol	[1] [2] [4]
Appearance	White to almost white powder or lump	[1] [3]
Purity	≥98% (GC)	[1]

Table 2: Physical Properties

Property	Value	Notes	Reference
Melting Point	41 - 45 °C	[1] [5]	
Boiling Point	247.6 ± 20.0 °C	Predicted	[5]
Density	1.258 ± 0.06 g/cm ³	Predicted	[5]
Solubility	Slightly soluble in water.		

Spectroscopic Data

Detailed experimental spectroscopic data for **4'-Chloro-3'-fluoroacetophenone** is not readily available in the public domain. However, based on the analysis of similar compounds, the expected spectral characteristics are outlined below. Researchers should perform their own spectral analysis for confirmation.

Table 3: Predicted Spectroscopic Data

Technique	Expected Peaks/Signals
¹ H NMR	Aromatic protons (multiplets), methyl protons (singlet).
¹³ C NMR	Carbonyl carbon, aromatic carbons, methyl carbon.
IR Spectroscopy	C=O stretch (ketone), C-Cl stretch, C-F stretch, aromatic C-H and C=C stretches.
Mass Spectrometry	Molecular ion peak (M ⁺) and characteristic fragmentation pattern.

Experimental Protocols

The synthesis of **4'-Chloro-3'-fluoroacetophenone** can be achieved via a Friedel-Crafts acylation of 2-chloro-1-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis of 4'-Chloro-3'-fluoroacetophenone

Reaction Scheme:

Materials:

- 2-Chloro-1-fluorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Ice

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cooling: Cool the suspension to 0 °C in an ice bath.
- Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes.
- Addition of Substrate: Add 2-chloro-1-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. A suitable method would involve a capillary column (e.g., DB-5ms) with a temperature program.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product. ^1H and ^{13}C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl_3).
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the carbonyl group of the ketone.

Safety and Handling

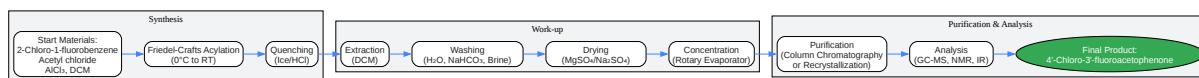
4'-Chloro-3'-fluoroacetophenone is an irritant.[\[2\]](#)

- Hazard Statements:
 - H315: Causes skin irritation.[\[2\]](#)
 - H319: Causes serious eye irritation.[\[2\]](#)
 - H335: May cause respiratory irritation.[\[2\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4'-Chloro-3'-fluoroacetophenone**.



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Caption: Synthesis and Purification Workflow.

Applications

4'-Chloro-3'-fluoroacetophenone is primarily used as an intermediate in the synthesis of more complex molecules.^[1] Its applications are found in:

- Pharmaceutical Development: As a starting material for the synthesis of novel drug candidates.^[1]
- Agrochemical Research: In the development of new herbicides and pesticides.^[1]
- Materials Science: As a precursor for specialty polymers and other materials.

Conclusion

4'-Chloro-3'-fluoroacetophenone is a valuable synthetic intermediate with a range of potential applications in research and development. This guide has provided a summary of its key chemical properties, a detailed plausible experimental protocol for its preparation, and essential

safety information. While specific experimental spectroscopic data is not widely available, the information provided herein serves as a comprehensive resource for researchers working with this compound.

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